molecular formula C13H20O B6263550 rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis CAS No. 71048-83-4

rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis

Cat. No.: B6263550
CAS No.: 71048-83-4
M. Wt: 192.3
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Description

The compound rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis is a synthetic organic molecule characterized by its unique structural features It contains a cyclohexene ring with three methyl groups and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6,6-trimethylcyclohex-2-en-1-one and a suitable butenone precursor.

    Reaction Conditions: The key step involves a condensation reaction under basic conditions, often using a base like sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures (50-80°C).

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired racemic mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale batch or continuous reactors to handle the increased volume of reactants.

    Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.

    Automated Purification: Implementing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenone moiety to a saturated ketone.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can add to form imines or acetals.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, alcohols in the presence of acid catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of imines or acetals depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

    Biochemical Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, trans: Differing in the configuration around the double bond.

    2,6,6-trimethylcyclohex-2-en-1-one: Lacking the butenone moiety.

    1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]ethanone: A shorter carbon chain.

Uniqueness

The unique combination of the cyclohexene ring and the butenone moiety in rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

71048-83-4

Molecular Formula

C13H20O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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